2,4-Dichloromuconate

Description

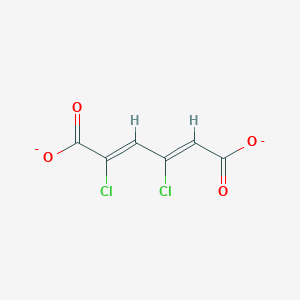

Structure

3D Structure

Properties

Molecular Formula |

C6H2Cl2O4-2 |

|---|---|

Molecular Weight |

208.98 g/mol |

IUPAC Name |

(2Z,4Z)-2,4-dichlorohexa-2,4-dienedioate |

InChI |

InChI=1S/C6H4Cl2O4/c7-3(2-5(9)10)1-4(8)6(11)12/h1-2H,(H,9,10)(H,11,12)/p-2/b3-2-,4-1- |

InChI Key |

FHXOPKKNGKBBKG-QEFWFIIXSA-L |

SMILES |

C(=C(C=C(C(=O)[O-])Cl)Cl)C(=O)[O-] |

Isomeric SMILES |

C(=C(/C=C(/C(=O)[O-])\Cl)\Cl)\C(=O)[O-] |

Canonical SMILES |

C(=C(C=C(C(=O)[O-])Cl)Cl)C(=O)[O-] |

Origin of Product |

United States |

Microbial Catabolism Leading to 2,4 Dichloromuconate

Aerobic Degradation Pathways of Chlorinated Aromatic Compounds Yielding 2,4-Dichloromuconate

Under aerobic conditions, microorganisms utilize molecular oxygen to hydroxylate and subsequently cleave the aromatic ring of chlorinated compounds. annualreviews.orgub.edu The degradation of substances like 2,4-D and 2,4-dichlorophenol (B122985) (2,4-DCP) often converges on the formation of dichlorinated catechols, which are the direct precursors to this compound. researchgate.netresearchgate.netresearchgate.net

The most extensively studied pathway leading to this compound begins with the herbicide 2,4-D. researchgate.net The initial step involves the cleavage of the ether linkage in the 2,4-D molecule. This reaction is catalyzed by the α-ketoglutarate-dependent 2,4-D dioxygenase, an enzyme encoded by the tfdA gene. researchgate.netresearchgate.netresearchgate.net This conversion yields 2,4-dichlorophenol (2,4-DCP) and glyoxylate. annualreviews.org

The resultant 2,4-DCP is then hydroxylated to form 3,5-dichlorocatechol (B76880) (3,5-DCC). annualreviews.orgnih.govresearchgate.net This critical hydroxylation step is carried out by the enzyme 2,4-dichlorophenol hydroxylase, a monooxygenase encoded by the tfdB gene, which requires oxygen and NADPH for its activity. annualreviews.orgresearchgate.netresearchgate.net The formation of 3,5-dichlorocatechol is a preparatory step for the subsequent cleavage of the aromatic ring. researchgate.net

Table 1: Key Enzymes in the Aerobic Pathway from 2,4-D to this compound

| Enzyme Name | Gene | Substrate | Product | Function |

| 2,4-D Dioxygenase | tfdA | 2,4-Dichlorophenoxyacetic acid | 2,4-Dichlorophenol | Cleavage of the ether side chain. researchgate.netresearchgate.net |

| 2,4-Dichlorophenol Hydroxylase | tfdB | 2,4-Dichlorophenol | 3,5-Dichlorocatechol | Hydroxylation of the aromatic ring. annualreviews.orgresearchgate.netresearchgate.net |

| Chlorocatechol 1,2-Dioxygenase | tfdC | 3,5-Dichlorocatechol | 2,4-Dichloro-cis,cis-muconate | Ortho-cleavage of the catechol ring. oup.comwur.nlresearchgate.net |

The central event in this catabolic sequence is the oxidative cleavage of the dichlorocatechol ring, which breaks the aromaticity and produces a linear, unsaturated dicarboxylic acid. wur.nl

The enzymatic ring fission of 3,5-dichlorocatechol is catalyzed by a specialized intradiol dioxygenase known as chlorocatechol 1,2-dioxygenase, encoded by the tfdC gene. wur.nlresearchgate.netresearchgate.net This enzyme specifically targets the bond between the two hydroxyl-bearing carbons of the catechol ring. oup.comwur.nl The product of this reaction is 2,4-dichloro-cis,cis-muconate. nih.govresearchgate.net The TfdC enzyme is crucial because it can efficiently process chlorinated catechols, which are often poor substrates for standard catechol 1,2-dioxygenases. oup.comwur.nl In some organisms, like Cupriavidus necator JMP134, multiple functional copies of the tfdC gene exist, designated tfdC I and tfdC II, which highlights the evolutionary adaptation to degrade these compounds. oup.com

The formation of this compound from 3,5-dichlorocatechol is an example of an ortho- or intradiol-cleavage mechanism. wur.nlasm.org During this reaction, the chlorocatechol 1,2-dioxygenase incorporates both atoms of a molecular oxygen (O₂) molecule into the substrate. annualreviews.orgwur.nl The enzyme contains a non-heme iron(III) center in its active site, which is essential for catalysis. uniprot.org The mechanism involves the binding of the catechol substrate to the iron center, followed by the attack of molecular oxygen, leading to the cleavage of the carbon-carbon bond between the hydroxylated carbons and the formation of the corresponding muconic acid derivative. wur.nluniprot.org This ortho-cleavage pathway is a common strategy in bacteria for the aerobic degradation of both natural and xenobiotic aromatic compounds. oup.comasm.org

Enzymatic Cleavage of Dichlorocatechols to Form this compound

Specific Microbial Strains and Consortia Exhibiting this compound Formation

While the capacity to degrade chlorinated aromatics is found in various individual microbial species, it can also be a function of microbial consortia where different members perform sequential steps of the degradation pathway. epa.govfrontiersin.org Several pure cultures, however, have been isolated that can completely mineralize compounds like 2,4-D, with this compound being a key pathway intermediate. researchgate.netethz.ch

Cupriavidus necator JMP134, which was previously classified as Ralstonia eutropha and Alcaligenes eutrophus, is one of the most significant and well-studied bacteria capable of degrading 2,4-D. researchgate.netresearchgate.netplos.org This bacterium was originally isolated for its ability to utilize 2,4-D as its sole source of carbon and energy. plos.orgosti.gov Its importance in the study of chloroaromatic degradation stems from the fact that it harbors the large, self-transmissible plasmid pJP4. oup.comosti.gov

This 88-kilobase plasmid contains the entire set of tfd genes (tfdA, tfdB, tfdC, tfdD, tfdE, tfdF) required to convert 2,4-D into intermediates of the Krebs cycle. oup.comresearchgate.netresearchgate.net The presence of these catabolic genes on a mobile genetic element like pJP4 facilitates their spread among different bacterial populations in contaminated environments. oup.com The study of C. necator JMP134 has provided a foundational model for understanding the genetic organization, regulation, and evolution of pathways for degrading xenobiotic compounds, with the formation of this compound by the TfdC enzyme being a cornerstone of this pathway. oup.comresearchgate.netucdavis.edu

Other Pseudomonas, Sphingomonas, and Related Genera

The catabolism of chloroaromatic compounds leading to the formation of this compound is not limited to a single bacterial genus. Various species within Pseudomonas, Sphingomonas, and related genera possess the enzymatic machinery to channel chlorinated phenols and catechols through this pathway.

In several Pseudomonas species, the degradation of chlorinated aromatic compounds proceeds via a modified ortho-cleavage pathway where this compound is a key intermediate. nih.govresearchtrend.net For instance, Pseudomonas reinekei MT1 degrades 4-chlorosalicylate via 4-chlorocatechol (B124253). nih.gov While this specific pathway leads to 3-chloromuconate, the presence and induction of chlorocatechol 1,2-dioxygenases in Pseudomonas highlights their capability to process various chlorocatechols. nih.gov The degradation of 2,4-dichlorophenol (2,4-DCP) by indigenous Pseudomonas sp. also points towards the involvement of a chlorocatechol pathway. researchgate.net These pathways rely on chlorocatechol 1,2-dioxygenases that cleave the aromatic ring of chlorocatechols. nih.govannualreviews.org Specifically, the cleavage of 3,5-dichlorocatechol by this enzyme directly yields 2,4-dichloro-cis,cis-muconate. researchgate.net

The genus Sphingomonas (including organisms previously classified under this genus, such as Sphingobium) is also well-documented for its ability to degrade herbicides like 2,4-D, often involving this compound. nih.govmdpi.com For example, Sphingomonas sp. strain YL-JM2C was found to degrade triclosan, producing 3,5-dichlorocatechol and 4-chlorocatechol as intermediates. sjtu.edu.cn These are then catabolized via an ortho-cleavage pathway, with the conversion of 3,5-dichlorocatechol to this compound being a critical step catalyzed by a chlorocatechol 1,2-dioxygenase, TcsC. sjtu.edu.cn Similarly, aroxyalkanoate dioxygenases (ADDs) from Sphingobium herbicidovorans can break down 2,4-D into 2,4-dichlorophenol, which is subsequently funneled into the same pathway. mdpi.com The gene encoding maleylacetate (B1240894) reductase (MAR), tfdF2, an enzyme downstream of this compound metabolism, has been identified in Sphingomonas sp. strain TFD44, further confirming the operation of this pathway. nih.gov

The table below summarizes key findings on the formation of this compound in these bacterial genera.

| Bacterial Strain | Initial Substrate(s) | Key Precursor | Key Enzyme | Reference(s) |

| Pseudomonas reinekei MT1 | 4-Chlorosalicylate, 5-Chlorosalicylate | 4-Chlorocatechol | (Chloro)catechol 1,2-dioxygenase | nih.gov |

| Pseudomonas sp. | 2,4-Dichlorophenol | 3,5-Dichlorocatechol | Chlorocatechol 1,2-dioxygenase | researchgate.net |

| Sphingomonas sp. YL-JM2C | Triclosan | 3,5-Dichlorocatechol | Chlorocatechol 1,2-dioxygenase (TcsC) | sjtu.edu.cn |

| Sphingobium herbicidovorans | 2,4-D | 2,4-Dichlorophenol | Aroxyalkanoate dioxygenase (initial step) | mdpi.com |

| Sphingomonas sp. TFD44 | 2,4-D | 2,4-Dichlorophenol | Maleylacetate reductase (downstream enzyme) | nih.gov |

Investigations into Microbial Communities and Bioremediation Contexts

The microbial degradation of chloroaromatic pollutants is a cornerstone of bioremediation, and the pathway involving this compound is frequently observed in these contexts. Investigations into microbial communities from contaminated soils and environments reveal that exposure to compounds like the herbicide 2,4-D acts as a selective pressure, enriching for microorganisms that possess the necessary catabolic pathways. nih.govfrontiersin.org The presence of these degradation abilities in diverse bacteria, including Pseudomonas, Cupriavidus, Achromobacter, and Sphingomonas, underscores the widespread distribution of these catabolic genes in soil ecosystems. nih.govmdpi.com

In bioremediation studies, the transformation of toxic chloroaromatics into central metabolites is the desired outcome. The conversion of 3,5-dichlorocatechol to this compound is a critical ring-cleavage step within the "modified ortho pathway," which channels these compounds toward the tricarboxylic acid (TCA) cycle. annualreviews.orgresearchgate.net The entire operon containing the tfdABCDEF genes, which encodes the degradation of 2,4-D to intermediates of central metabolism, is a well-studied model for this process. researchgate.net The detection of these tfd genes, particularly tfdC (encoding chlorocatechol 1,2-dioxygenase), in environmental samples is often used as a biomarker to assess the bioremediation potential of a site. oup.com

Studies of microbial communities from soils with a history of herbicide contamination have shown that these communities can effectively degrade pollutants like 2,4-D and 2,4,5-T. frontiersin.org The dynamics of these communities often shift upon exposure, favoring populations with the complete genetic toolkit for mineralization. frontiersin.org The formation of this compound can also act as an intracellular signaling molecule. In some bacteria, it serves as an inducer for the expression of the tfd pathway genes, creating a positive feedback loop that accelerates the degradation process once initiated. ucdavis.edunih.gov This regulatory mechanism is crucial in the response of microbial communities to the introduction of pollutants, allowing for a rapid adaptation and efficient cleanup of the contaminant. ucdavis.edu

The table below outlines findings from studies on microbial communities and their relevance to the catabolism involving this compound.

| Study Focus | Source of Microbial Community | Target Pollutant(s) | Key Findings Related to this compound Pathway | Reference(s) |

| Herbicide Degradation Kinetics | Herbicide-contaminated soil from Vietnam | 2,4-D, 2,4,5-T | Communities from untreated contaminated soil were more effective at degradation, suggesting natural attenuation selects for relevant catabolic pathways. | frontiersin.org |

| Rhizosphere-Enhanced Mineralization | Rhizosphere soil of Trifolium pratense (red clover) | 2,4-D | The intermediate this compound is believed to be the effector molecule that induces the full expression of the tfd degradation pathway. | nih.gov |

| General Bioremediation Potential | Various contaminated environments | Chloroaromatics (e.g., 2,4-D) | The presence of diverse bacterial genera capable of degrading 2,4-D highlights the widespread nature of the catabolic pathways involving this compound. | researchtrend.netnih.gov |

| Genetic Evolution of Pathways | Model organisms like Cupriavidus necator JMP134 | 2,4-D, 3-Chlorobenzoate | The tfd genes for the chlorocatechol pathway are often located on mobile genetic elements (plasmids), facilitating their spread within microbial communities. | oup.com |

Enzymology of 2,4 Dichloromuconate Transformation

Chloromuconate Cycloisomerase (TfdD) Activity on 2,4-Dichloromuconate

Chloromuconate cycloisomerase, encoded by the tfdD gene, is a critical enzyme that acts upon 2,4-dichloro-cis,cis-muconate, which is formed from the ortho-cleavage of 3,5-dichlorocatechol (B76880) by chlorocatechol 1,2-dioxygenase (TfdC). researchgate.netnih.gov The substrate, this compound, also functions as a key signaling molecule, inducing the expression of the tfd gene operons required for its own degradation. ucdavis.edu In Ralstonia eutropha JMP134, two functional chloromuconate cycloisomerases, TfdDI and TfdDII, are encoded on the pJP4 plasmid, providing a degree of redundancy, although TfdDII appears sufficient for growth on 2,4-D. nih.govscispace.com

The primary function of chloromuconate cycloisomerase (TfdD) is to catalyze the cycloisomerization of 2,4-dichloro-cis,cis-muconate. researchgate.net This reaction involves an intramolecular attack and the simultaneous elimination of a chloride ion from the C-4 position, resulting in the formation of 2-chloro-cis-dienelactone. researchgate.netasm.org The mechanism is a dehalogenating 3,6-cycloisomerization. nih.gov This conversion is a crucial step, as it detoxifies the muconate intermediate and prepares the molecule for subsequent hydrolysis. researchgate.netresearchgate.net The formation of 2-chloro-cis-dienelactone from 2,4-dichloro-cis,cis-muconate has been confirmed through HPLC and NMR analysis. asm.orgnih.gov

The cycloisomerization reaction catalyzed by TfdD is stereospecific. While standard muconate cycloisomerases can catalyze both 1,4- and 3,6-cycloisomerization on substrates like 2-chloro-cis,cis-muconate (B1241311) to form a mix of products, chloromuconate cycloisomerases like TfdD predominantly catalyze a dehalogenating 3,6-cycloisomerization. nih.govnih.gov This specificity ensures the efficient formation of cis-dienelactone (B1242186) from 3-chloro-cis,cis-muconate (B1234730) and 2-chloro-cis-dienelactone from 2,4-dichloro-cis,cis-muconate. asm.orgresearchgate.net The reaction mechanism involves a proton transfer facilitated by a key lysine (B10760008) residue within the enzyme's active site. asm.orgresearchgate.net

Site-directed mutagenesis is a technique used to create specific, targeted changes in a DNA sequence to study the resulting changes in protein activity. neb.com Studies on enzyme variants have provided significant insight into the mechanism of chloromuconate cycloisomerase. Research on CatB, a muconate cycloisomerase from Pseudomonas putida, and TfdD from R. eutropha has highlighted the role of a conserved lysine residue (Lys169 in CatB, Lys165 in TfdD). asm.orgnih.gov

When this lysine was replaced with alanine (B10760859) (CatB-K169A), the enzyme's ability to process its usual substrates like cis,cis-muconate (B1241781) was drastically reduced. asm.org However, its activity on 2,4-dichloro-cis,cis-muconate was only moderately affected, decreasing by a factor of just 2.6. asm.org The CatB-K169A variant successfully converted 2,4-dichloro-cis,cis-muconate to 2-chloro-cis-dienelactone. asm.orgnih.gov Similarly, the TfdD-K165A variant also showed residual activity exclusively with 2,4-dichloro-cis,cis-muconate, producing the same product. nih.gov These findings suggest that while the active-site lysine is essential for the protonation steps in the typical cycloisomerization mechanism, it is less critical for the dehalogenation of this compound. asm.org

| Enzyme | Substrate | Specific Activity (U/mg) | Product |

|---|---|---|---|

| CatB (Wild-Type) | 2,4-dichloro-cis,cis-muconate | 0.135 | 2-chloroprotoanemonin |

| CatB-K169A | 2,4-dichloro-cis,cis-muconate | 0.052 | 2-chloro-cis-dienelactone |

| CatB-K169A | cis,cis-muconate | <0.001 | Muconolactone |

| TfdD-K165A | 2,4-dichloro-cis,cis-muconate | 0.005 | 2-chloro-cis-dienelactone |

| TfdD-K165A | 3-chloro-cis,cis-muconate | Inactive | N/A |

Subsequent Enzymatic Steps in the this compound Degradation Pathway

Following the action of TfdD, the resulting 2-chlorodienelactone is further metabolized by two additional enzymes of the tfd pathway to yield compounds that can enter the cell's central metabolic cycles. researchgate.net

The second step in this sequence is catalyzed by chlorodienelactone hydrolase, encoded by the tfdE gene. researchgate.net This enzyme belongs to the α/β hydrolase family and is responsible for the hydrolysis of 2-chlorodienelactone. researchgate.netresearchgate.net The reaction opens the lactone ring, converting 2-chlorodienelactone into 2-chloromaleylacetate (B1243639). researchgate.netebi.ac.uk Mutation studies have demonstrated that the tfdE gene is absolutely essential for the degradation of 2,4-D, as its inactivation completely halts the metabolic pathway. scispace.comasm.org

Molecular Genetics and Regulation of 2,4 Dichloromuconate Catabolism

Genetic Organization of Pathways Involving 2,4-Dichloromuconate

The genes encoding the enzymes for this compound catabolism are typically found in organized clusters, most notably the tfd gene clusters located on plasmids. These clusters are modular in nature and their evolution has been significantly shaped by the activity of mobile genetic elements.

The archetypal plasmid pJP4, originally isolated from Cupriavidus pinatubonensis JMP134, harbors the genetic blueprint for the complete degradation of 2,4-D and serves as a paradigm for the evolution of catabolic pathways. nih.govdiva-portal.org This plasmid contains two distinct gene clusters, or modules, that encode enzymes for the conversion of chlorocatechols to intermediates of the tricarboxylic acid cycle. nih.govCurrent time information in Shropshire, GB.nih.gov The conversion of 3,5-dichlorocatechol (B76880) proceeds via the formation of this compound. nih.gov

The two primary modules involved in the downstream processing of chlorocatechols on plasmid pJP4 are:

tfd-I module: This cluster includes the genes tfdCIDIEIFI. Current time information in Shropshire, GB.

tfd-II module: This cluster contains the genes tfdDIICIIEIIFII. Current time information in Shropshire, GB.

Both modules encode a complete set of functional enzymes for the transformation of chlorocatechols into 3-oxoadipate. nih.gov The genes within these modules and their respective functions in the context of this compound catabolism are detailed below.

| Gene | Encoded Enzyme | Function in the Pathway |

| tfdC | Chlorocatechol 1,2-dioxygenase | Catalyzes the ortho-cleavage of 3,5-dichlorocatechol to form 2,4-dichloro-cis,cis-muconate. nih.gov |

| tfdD | Chloromuconate cycloisomerase | Catalyzes the conversion of 2,4-dichloro-cis,cis-muconate to 2-chlorodienelactone. nih.govresearchgate.net |

| tfdE | Dienelactone hydrolase | Catalyzes the hydrolysis of 2-chlorodienelactone to 2-chloromaleylacetate (B1243639). nih.govresearchgate.net |

| tfdF | Maleylacetate (B1240894) reductase | Catalyzes the reduction of 2-chloromaleylacetate to 3-oxoadipate, which then enters central metabolism. nih.gov |

This table outlines the core enzymatic steps in the catabolism of this compound as encoded by the tfd gene modules.

Research has shown that both the tfd-I and tfd-II gene clusters are transcribed when the bacterium is induced with 2,4-D. nih.govnih.gov However, the enzymes encoded by the two modules exhibit different specific activities. For instance, the TfdC, TfdD, and TfdE enzymes from the tfd-I module generally show higher activity, while the TfdF enzyme from the tfd-II module is significantly more active. Current time information in Shropshire, GB.nih.gov This suggests a cooperative role for the two modules in ensuring the efficient degradation of chloroaromatic compounds. Current time information in Shropshire, GB.nih.gov

The evolution of catabolic pathways for xenobiotic compounds like those involving this compound is a dynamic process heavily influenced by mobile genetic elements and horizontal gene transfer. The assembly of novel pathways is often a result of the recruitment of genes from different organisms, a process frequently mediated by elements such as transposons and insertion sequences. nih.gov

The pJP4 plasmid is a prime example of this evolutionary paradigm. The tfd-II gene cluster, along with the regulatory genes tfdR and tfdS, is located on a composite transposon flanked by an insertion sequence element designated ISJP4. nih.gov It is hypothesized that the insertion of this larger gene cassette via the action of ISJP4 was a key event in the assembly of the 2,4-D degradation pathway on this plasmid. nih.gov The presence of such mobile elements facilitates the movement of these catabolic genes between different plasmids and bacterial chromosomes, contributing to their widespread distribution and adaptation of microbial communities to contaminated environments. researchgate.net

Transcriptional Regulation of this compound-Metabolizing Genes

The expression of the tfd genes is not constitutive; instead, it is tightly regulated at the transcriptional level to ensure that the catabolic enzymes are produced only when their substrate is present. This regulation is primarily controlled by dedicated regulatory proteins that respond to specific inducer molecules generated during the catabolic process.

The key regulators of the tfd pathway on plasmid pJP4 are the proteins TfdR and TfdS. nih.govnih.gov These two proteins are identical and belong to the LysR-type family of transcriptional regulators (LTTRs), which is the most abundant class of transcriptional regulators in prokaryotes. nih.govnih.gov LTTRs typically act as transcriptional activators in the presence of an inducer molecule and can also autoregulate their own expression.

TfdR and TfdS are considered the master regulators that control the expression of the tfd gene clusters. nih.gov They bind to specific promoter regions of the tfd operons, and in the absence of an inducer, they can act as repressors. Upon binding of an inducer, the regulator-DNA complex undergoes a conformational change that facilitates the recruitment of RNA polymerase and initiates transcription of the catabolic genes.

The expression of the tfdCDEF gene cluster, which is directly responsible for the metabolism of this compound, is inducible. While the initial substrate of the pathway, 2,4-D, is the ultimate trigger, the actual inducer molecules that interact with the regulatory proteins are intermediates of the catabolic pathway. Studies have demonstrated that compounds such as 2,4-dichlorophenol (B122985) and 4-chlorocatechol (B124253) can act as inducers, leading to the derepression of the tfdC promoter.

As this compound is a direct product of the TfdC enzyme's action on dichlorocatechol, its formation is a critical step in the induction cascade. The presence of upstream metabolites signals the need for the enzymatic machinery to process downstream intermediates, including this compound itself. Therefore, the production of this compound is intrinsically linked to the induction of the genes required for its own degradation.

The mechanism of activation for LysR-type transcriptional regulators like TfdR and TfdS involves the direct binding of an inducer molecule to the regulator protein. LTTRs are typically composed of an N-terminal DNA-binding domain and a C-terminal inducer-binding domain. diva-portal.org The binding of the inducer to the C-terminal domain is thought to provoke a significant conformational change in the regulator protein. nih.gov

In the absence of an inducer, the LTTR tetramer binds to a recognition site on the DNA, often causing a bend in the DNA that represses transcription. When the inducer molecule binds, the conformational change in the regulator is transmitted through the protein, altering its interaction with the DNA. This change is believed to relax the DNA bend and/or realign the regulator to facilitate the binding of RNA polymerase to the promoter, thereby activating transcription of the catabolic operon. While the precise molecular details of the interaction between specific inducers of the 2,4-D pathway and TfdR/TfdS are still an area of active research, this general model provides a framework for understanding how the presence of pathway intermediates triggers the expression of the necessary catabolic enzymes.

Gene Expression Profiling and Transcriptomic Studies of this compound Catabolism

The catabolism of this compound is intricately linked to the degradation pathways of chlorinated aromatic compounds, most notably the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D). Gene expression and transcriptomic studies have been pivotal in elucidating the regulatory networks that govern the breakdown of this intermediate. A significant body of research has focused on the well-characterized tfd gene cluster, primarily from the bacterium Cupriavidus necator JMP134 (formerly known as Ralstonia eutropha JMP134), which is often located on plasmids like pJP4.

In C. necator JMP134, the degradation of 2,4-D is initiated by the products of the tfdA and tfdB genes, leading to the formation of dichlorocatechol. The subsequent ortho-cleavage of dichlorocatechol by chlorocatechol 1,2-dioxygenase, encoded by the tfdC gene, yields 2,4-dichloro-cis,cis-muconate. This compound is then converted to 2-chlorodienelactone by the enzyme chloromuconate cycloisomerase, which is encoded by the tfdD gene. The expression of these catabolic genes is tightly regulated, primarily by the LysR-type transcriptional regulators TfdR and TfdS.

Transcriptomic analyses have revealed that the expression of the tfd genes is induced in the presence of 2,4-D and its metabolic intermediates. Studies tracking the dynamics of multigene expression in C. necator JMP134 have shown a rapid and sharp increase in the mRNA levels of the tfd genes, including tfdC and tfdD, within minutes of exposure to 2,4-D. This response is concentration-dependent, and at higher concentrations of the inducer, oscillations in mRNA levels have been observed, potentially due to the transient accumulation of toxic intermediates like 2,4-dichlorophenol.

Detailed research findings have demonstrated differential expression profiles of the tfd gene clusters depending on the inducing compound. For instance, the expression pattern of tfd genes in C. necator JMP134 differs when induced with 2,4-D compared to 3-chlorobenzoic acid (3-CB). While the transcriptional activator TfdR shows similar binding to the promoter regions of the tfd gene clusters in vitro, the in vivo expression levels vary, suggesting a more complex regulatory network. This complexity is further highlighted by the involvement of other regulatory proteins from different transcriptional regulator families, including those from the benzoate degradation pathway, which can modulate the expression of the tfd genes.

Quantitative real-time PCR (qRT-PCR) has been employed to quantify the expression levels of the tfd genes. These studies have provided fold induction values for genes such as tfdC and tfdD upon exposure to inducers. The data from such experiments are crucial for understanding the strength and dynamics of the transcriptional response.

The following tables present a summary of the key genes involved in this compound catabolism and a representative example of gene expression data that might be obtained from transcriptomic studies.

Key Genes in this compound Catabolism

| Gene | Enzyme/Protein Encoded | Function in the Pathway | Organism of Study |

|---|---|---|---|

| tfdC | Chlorocatechol 1,2-dioxygenase | Catalyzes the ortho-cleavage of dichlorocatechol to form 2,4-dichloro-cis,cis-muconate. | Cupriavidus necator JMP134 |

| tfdD | Chloromuconate cycloisomerase | Converts 2,4-dichloro-cis,cis-muconate to 2-chlorodienelactone. | Cupriavidus necator JMP134 |

| tfdE | Chlorodienelactone hydrolase | Catalyzes the conversion of 2-chlorodienelactone to 2-chloromaleylacetate. | Cupriavidus necator JMP134 |

| tfdF | Chloromaleylacetate reductase | Reduces 2-chloromaleylacetate to 3-oxoadipate. | Cupriavidus necator JMP134 |

| tfdR/tfdS | LysR-type transcriptional regulator | Positive regulators of the tfd operons, activated by chloromuconates. | Cupriavidus necator JMP134 |

Representative Gene Expression Data for tfd Genes in Cupriavidus necator JMP134

Relative fold induction of tfd gene expression after exposure to an inducing substrate (e.g., 2,4-D) compared to an uninduced control, as determined by qRT-PCR.

| Gene | Fold Induction (relative to control) | Time Post-Induction |

|---|---|---|

| tfdC | ~150 | 30 minutes |

| tfdD | ~120 | 30 minutes |

| tfdE | ~100 | 30 minutes |

| tfdF | ~90 | 30 minutes |

It is important to note that while the tfd system in C. necator JMP134 is the most extensively studied, other bacteria possess analogous or different gene systems for the degradation of chlorinated aromatic compounds, which may involve the catabolism of this compound. For example, a different family of 2,4-D degradation genes, designated cad, has been identified in Bradyrhizobium sp. strain HW13. These transcriptomic studies are fundamental to understanding the molecular basis of microbial degradation of persistent environmental pollutants and for the potential engineering of microorganisms for bioremediation purposes.

Analytical Methodologies in 2,4 Dichloromuconate Research

Chromatographic Techniques for Detection and Quantification of 2,4-Dichloromuconate in Research Studies

Chromatographic methods are indispensable for separating this compound from complex matrices and for its subsequent quantification. These techniques leverage differential affinities of compounds for a stationary phase and a mobile phase, enabling their isolation and analysis.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the detection and quantification of this compound in research studies. While specific detailed parameters for this compound are often reported within broader studies of degradation pathways, the general principles and applications mirror those used for similar organic acids and chlorinated compounds.

In HPLC, compounds are separated based on their interaction with a stationary phase (commonly a C18 reversed-phase column) and a mobile phase (typically a mixture of aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol). Detection is frequently achieved using a UV detector, which measures the absorbance of the compound at a specific wavelength. For instance, methods developed for 2,4-dichlorophenoxyacetic acid (2,4-D), a precursor from which this compound can be derived, often employ UV detection at wavelengths such as 230 nm or 280 nm. Identification of this compound would be performed by comparing its retention time to that of a pure standard, and quantification by analyzing peak areas against a calibration curve.

While precise data for this compound is not explicitly detailed in the provided search results, the applicability of HPLC for its analysis is well-established in studies concerning the breakdown of 2,4-D. The method's linearity, limits of detection (LOD), limits of quantification (LOQ), and recovery rates are critical performance indicators. For example, in HPLC methods for 2,4-D, a linear range of 2–200 µg/mL has been reported, with elution efficiencies between 94.6% and 95.9%. LOD values can be as low as 0.034 µg/mL, and LOQ values around 0.11 µg/mL, demonstrating the sensitivity achievable for related chlorinated compounds.

Coupled Techniques (e.g., LC-MS) for Metabolite Profiling

Coupled techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), are powerful tools for metabolite profiling and structural elucidation of compounds like this compound, especially when investigating complex biological or environmental samples. LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry.

LC-MS allows for the identification of metabolites by providing information on their molecular weight and fragmentation patterns. Untargeted metabolomics using LC-MS, often employing high-resolution accurate mass (HRAM) MS systems like Orbitrap mass analyzers, can calculate empirical formulae from molecular ions, aiding in the identification of unknown metabolites. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization techniques in LC-MS, with ESI being well-suited for polar and semi-polar compounds, which this compound is likely to be.

Metabolite identification in LC-MS often involves comparing experimental spectra and retention times with in-house or public spectral libraries (e.g., NIST, MoNA, MassBank EU, GNPS). For instance, in studies profiling drug metabolites, LC-MS/MS (tandem mass spectrometry) is used to obtain detailed fragmentation patterns, which are crucial for structural characterization. This approach is particularly valuable for tracking the formation and fate of this compound as a breakdown product, allowing researchers to understand its metabolic pathways and relative abundance within a system.

Spectroscopic Approaches for Structural Elucidation and Reaction Monitoring

Spectroscopic methods provide complementary information to chromatography, offering insights into the molecular structure, electronic properties, and reaction dynamics of this compound.

UV-Visible Spectroscopy for Reaction Kinetics and Product Tracking

UV-Visible (UV-Vis) spectroscopy is a direct and effective technique for monitoring chemical reactions involving this compound, particularly for studying reaction kinetics and tracking the formation or consumption of products. The method relies on the principle that the absorbance of light by a substance in the UV-Vis range is directly proportional to its concentration, as described by the Beer-Lambert law.

By monitoring changes in absorbance at a specific wavelength over time, researchers can determine reaction rates and orders. This is particularly useful for studying enzymatic reactions where this compound might be a substrate, product, or intermediate. Although specific UV-Vis absorption maxima for this compound are not provided in the search results, compounds with conjugated double bonds, such as muconates, typically exhibit characteristic absorption in the UV region. The disappearance of a reactant's peak or the appearance of a product's peak can be tracked to follow the reaction progress. This approach allows for the calculation of rate constants and provides a deeper understanding of the underlying reaction mechanisms.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Intermediate Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural elucidation of organic molecules, including intermediates like this compound. Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy are routinely employed.

¹H NMR provides information on the number, type, and connectivity of hydrogen atoms within a molecule through their chemical shifts and coupling patterns. ¹³C NMR, while less sensitive than ¹H NMR, offers a broader chemical shift range, allowing for distinct signals for each unique carbon environment in a molecule, which is highly beneficial for confirming the carbon skeleton and functional groups. For a compound like this compound, the presence of olefinic protons and carbons (from the muconate backbone) and the influence of the chlorine atoms would result in characteristic chemical shifts that can be used to confirm its structure and differentiate it from isomers or related compounds.

For example, in studies involving fluorinated muconates, ¹⁹F NMR has been used for the identification of reaction products due to its high selectivity and sensitivity. This highlights the utility of NMR in identifying halogenated intermediates in enzymatic pathways. NMR is crucial for confirming the precise positions of the chlorine atoms and the stereochemistry (e.g., cis or trans configurations) of the double bonds in this compound, which are vital for understanding its reactivity and biological interactions.

Other Advanced Spectroscopic Methods in Enzymatic Mechanism Studies

Beyond UV-Vis and NMR, various advanced spectroscopic methods offer deeper insights into the intricate enzymatic mechanisms involving compounds like this compound. These techniques are often employed to characterize transient intermediates, understand enzyme-substrate interactions, and elucidate catalytic cycles.

Techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy can detect and characterize paramagnetic species, like free radicals, which may be formed during enzymatic transformations of this compound. X-ray Absorption Spectroscopy (XAS), including Extended X-ray Absorption Fine Structure (EXAFS), provides detailed information about the local coordination environment of metal centers in metalloenzymes that might act on this compound, revealing metal-ligand bond distances and the identity of coordinating atoms. Mössbauer spectroscopy offers precise characterization of the electronic structure and oxidation states of iron atoms in heme-containing enzymes, which are often involved in the degradation of chlorinated compounds. Resonance Raman (rR) spectroscopy can provide insights into the vibrational modes of specific chromophores, allowing for the study of structural changes during catalysis.

These advanced methods, often used in combination with computational approaches, enable researchers to unveil unprecedented details about enzyme mechanism and function, pushing the boundaries of understanding how this compound is transformed at a molecular level.

Enzymatic Assays for Characterizing this compound Transformation

Enzymatic assays play a pivotal role in dissecting the biochemical steps involved in the transformation of this compound. These assays typically involve isolating and characterizing the specific enzymes responsible for its conversion, often from bacterial strains known for their ability to degrade chlorinated aromatic compounds.

One key enzyme in the metabolic fate of this compound is dichloromuconate cycloisomerase (EC 5.5.1.11), also known as chloromuconate cycloisomerase nih.govnih.govnih.govuni.lu. This enzyme catalyzes the conversion of 2,4-dichloro-cis,cis-muconate to 2-chloro-cis-dienelactone nih.govnih.gov. This cycloisomerization step is critical in the ortho-cleavage pathway of chlorinated catechols, which are precursors to this compound nih.gov. For instance, chlorocatechol 1,2-dioxygenase (TfdC) converts 3,5-dichlorocatechol (B76880) into this compound nih.govnih.govuni.lumitoproteome.org. Subsequent enzymes, such as dienelactone hydrolase (TfdE), further process the products of this compound transformation nih.govnih.govuni.lu.

Enzymatic activities are commonly measured in cell extracts using established procedures nih.gov. Spectrophotometric methods are frequently employed to monitor changes in absorption spectra as the substrate is converted to product nih.govnih.gov. For example, the turnover of 2,4-dichloro-cis,cis-muconate can be tracked by high-performance liquid chromatography (HPLC) or by observing shifts in UV spectra nih.gov.

Research findings highlight the specificity and efficiency of these enzymes. A study on Alcaligenes eutrophus JMP 134 characterized dichloromuconate cycloisomerase, demonstrating its role in 1,4-dichlorobenzene (B42874) degradation nih.gov. Another investigation revealed that while a muconate cycloisomerase (MCI) from Pseudomonas sp. strain MT1 efficiently transformed muconate and 3-chloromuconate, 2-chloromuconate and this compound were comparatively poor substrates for this particular enzyme nih.gov. This suggests variations in enzyme substrate specificity across different bacterial strains and their degradative pathways nih.gov. Furthermore, the activities for trans-4-carboxymethylenebut-2-en-4-olide (B1238058) (a product of this compound cycloisomerization) and maleylacetate (B1240894) were found to be induced in cells grown on 2,4-D, 4-chloro-2-methylphenoxyacetic acid (MCPA), and 2-methylphenoxyacetic acid (2MPA) nih.gov.

The following table summarizes key enzymatic transformations related to this compound:

| Enzyme Name | EC Number | Substrate(s) | Product(s) | Reference(s) |

| Chlorocatechol 1,2-dioxygenase | EC 1.13.11.1 | 3,5-Dichlorocatechol | This compound | nih.govnih.govuni.lumitoproteome.org |

| Dichloromuconate cycloisomerase | EC 5.5.1.11 | 2,4-Dichloro-cis,cis-muconate | 2-Chloro-cis-dienelactone | nih.govnih.gov |

| Dienelactone hydrolase | (Not specified) | 2-Chloro-cis-dienelactone (and others) | Chloromaleylacetate (and others) | nih.govnih.govuni.lu |

Isotope Labeling Studies for Pathway Elucidation

Isotope labeling studies are indispensable tools for elucidating complex metabolic pathways, including those involving the transformation of this compound. This technique involves introducing molecules with stable isotopes (e.g., carbon-13 [¹³C], nitrogen-15 (B135050) [¹⁵N], hydrogen-2 [²H], or oxygen-18 [¹⁸O]) into a biological system and subsequently tracking the fate of these labeled atoms through various biochemical reactions vulcanchem.comuni.lucdutcm.edu.cnuni.lu. This allows researchers to map the flow of carbon and other elements through metabolic networks, identify intermediates, and determine reaction mechanisms and flux rates uni.luuni.luwikipedia.orguni.luuni.lu.

By labeling a precursor compound, such as 2,4-D or a related chlorinated catechol, with stable isotopes, scientists can trace the incorporation of these labels into this compound and its downstream metabolites. This provides direct evidence for the sequence of reactions in the degradation pathway. For instance, if ¹³C-labeled 2,4-D is supplied to a bacterial culture, the subsequent detection of ¹³C in this compound confirms its role as an intermediate. Further tracing of the ¹³C label into products like 2-chloro-cis-dienelactone and maleylacetate provides insights into the subsequent enzymatic steps.

Mass spectrometry (MS) is the primary analytical technique used to quantify stable isotope labels in metabolites uni.luuni.lu. High-resolution liquid chromatography-mass spectrometry (LC-MS/MS) is particularly powerful for this purpose, enabling the sensitive and precise measurement of labeled compounds vulcanchem.com. Gas chromatography-mass spectrometry (GC-MS) and Fourier-transform mass spectrometry (FT-MS) are also utilized for detailed metabolic profiling and isotopologue analysis wikipedia.org.

The application of stable isotope labeling allows for:

Identification of novel intermediates: By observing unexpected labeling patterns, previously unknown metabolites in a pathway can be discovered.

Determination of metabolic flux: The rate at which metabolites are interconverted can be quantified, providing a dynamic understanding of the pathway's activity uni.luuni.luuni.lu.

Elucidation of reaction mechanisms: The specific atoms that are retained or exchanged during a reaction can reveal mechanistic details of enzyme catalysis nih.gov.

Understanding pathway regulation and compartmentation: Isotope tracing can shed light on how metabolic pathways are regulated and how they operate within different cellular compartments uni.luwikipedia.org.

While specific detailed data tables from isotope labeling studies focusing solely on this compound were not explicitly found in the search results, the general principles and methodologies described are directly applicable and crucial for its pathway elucidation. The ability to track the "history" of metabolic events through isotopic labeling is essential for resolving complex metabolic networks and understanding the degradation of compounds like this compound wikipedia.org.

Theoretical and Computational Studies of 2,4 Dichloromuconate Transformations

Quantum Mechanical and Molecular Dynamics Simulations of Reaction Mechanisms

The conversion of 2,4-dichloro-cis,cis-muconate by chloromuconate cycloisomerase involves a complex reaction mechanism that includes cycloisomerization and dehalogenation. Quantum mechanical (QM) and molecular dynamics (MD) simulations, often used in a hybrid QM/MM (quantum mechanics/molecular mechanics) approach, are powerful tools for investigating the energetics and pathways of such reactions. chemrxiv.orgnih.gov

The generally accepted mechanism for chloromuconate cycloisomerases acting on chlorinated substrates involves the formation of an enol/enolate intermediate. nih.gov For 2,4-dichloro-cis,cis-muconate, the reaction is initiated by the cycloisomerization of the substrate. QM/MM simulations can model the electronic rearrangements during bond formation and cleavage, providing insights into the transition state structures and energy barriers associated with each step. These simulations suggest that a key lysine (B10760008) residue, such as Lys169 in P. putida muconate cycloisomerase, acts as a proton donor in the reaction with non-chlorinated substrates. nih.gov However, in the case of chlorinated substrates like 3-chloro- and 2,4-dichloro-cis,cis-muconate, the reaction pathway is altered. Instead of protonation, the enol/enolate intermediate can undergo chloride elimination. nih.gov

MD simulations provide a dynamic view of the enzyme-substrate complex, revealing the conformational changes that occur during the catalytic cycle. oulu.fi These simulations can show how the flexibility of certain active site loops might be important for substrate binding and product release. For the transformation of 2,4-dichloromuconate, MD simulations can help to understand how the enzyme environment stabilizes the reaction intermediates and facilitates the elimination of the chlorine atom. The simulations can also shed light on the role of the essential Mn2+ cofactor in the active site, which is thought to help in polarizing the substrate and stabilizing negative charges that develop during the reaction. genome.jpqmul.ac.uk

The product of the cycloisomerization of 2,4-dichloro-cis,cis-muconate is 2-chlorodienelactone. researchgate.net QM/MM studies can calculate the reaction energy profiles for different potential pathways, helping to determine the most likely sequence of events, including whether the cycloisomerization and dehalogenation steps are concerted or sequential.

Computational Approaches to Enzyme Engineering for Enhanced this compound Biotransformation

Computational enzyme engineering aims to improve the catalytic efficiency, stability, and substrate specificity of enzymes for industrial and environmental applications. For the biotransformation of this compound, computational methods can guide the rational design of more effective chloromuconate cycloisomerases.

One of the primary strategies involves using the insights gained from molecular modeling and QM/MM simulations to identify key amino acid residues for site-directed mutagenesis. For example, if modeling studies indicate that a particular residue is sterically hindering the optimal binding of this compound, it can be targeted for substitution with a smaller amino acid. Research on muconate cycloisomerases has demonstrated the success of this approach. By replacing specific amino acids in the active site of a muconate cycloisomerase with those found in a chloromuconate cycloisomerase, researchers have been able to significantly increase the enzyme's activity towards chlorinated substrates. nih.gov For instance, the A271S and I54V variants of P. putida muconate cycloisomerase showed marked increases in their specificity constants for 3-chloromuconate, a closely related substrate to this compound. nih.gov

The table below summarizes the kinetic parameters for wild-type and engineered muconate cycloisomerase from P. putida with 3-chloro-cis,cis-muconate (B1234730), illustrating the impact of such mutations.

| Enzyme Variant | kcat (s⁻¹) | KM (µM) | kcat/KM (M⁻¹s⁻¹) | Fold Increase in kcat/KM |

| Wild-Type | 0.003 | 140 | 21 | 1 |

| I54V | 0.007 | 15 | 467 | 22 |

| A271S | 0.007 | 12 | 583 | 27 |

Data sourced from a study on muconate cycloisomerase variants, demonstrating the potential for engineering enhanced activity towards chlorinated substrates. nih.gov

Computational tools can also be used to predict the effects of mutations on enzyme stability, which is a crucial parameter for industrial biocatalysts. Algorithms can calculate the change in folding free energy (ΔΔG) upon mutation, helping to filter out mutations that are likely to destabilize the enzyme.

Furthermore, computational approaches like directed evolution, which mimics natural evolution in the laboratory, can be augmented by computational screening of mutant libraries. By pre-screening variants in silico, the experimental effort required to find improved enzymes can be significantly reduced. This approach holds great promise for developing highly efficient chloromuconate cycloisomerases for the complete and rapid degradation of this compound and other persistent chlorinated pollutants.

Ecological and Biotechnological Research Implications

Role of 2,4-Dichloromuconate Pathways in Environmental Adaptation of Microorganisms

The presence of catabolic pathways for xenobiotic compounds, such as the one involving this compound, is a key mechanism for microbial adaptation to environments contaminated with synthetic chemicals like the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D). nih.govtandfonline.comscispace.com Microorganisms possessing the genetic toolkit to degrade these compounds can utilize them as a source of carbon and energy, granting them a significant competitive advantage in polluted sites. nih.govscispace.com

The most well-characterized genes responsible for this degradation are the tfd genes, often found on mobile genetic elements like plasmids. frontiersin.orgresearchgate.net For example, in the well-studied bacterium Cupriavidus necator JMP134, the degradation of 2,4-D is initiated by the tfdA gene product, which converts it to 2,4-dichlorophenol (B122985) (2,4-DCP). frontiersin.orgmdpi.comnih.gov The subsequent steps, leading to the formation of this compound and its further metabolism into central metabolic intermediates, are encoded by the tfdB, C, D, E, and F genes. mdpi.comnih.govasm.org The location of these tfd genes on mobile elements, such as the IncP-1 plasmid pJP4, facilitates their spread through microbial communities via horizontal gene transfer (HGT). frontiersin.orgucdavis.edu This process allows for the rapid adaptation of a microbial community in response to the introduction of a new, synthetic chemical substrate. nih.govtandfonline.com

Studies have shown that in environments historically exposed to 2,4-D, there is a higher abundance of bacteria carrying these tfd genes. frontiersin.orgnih.gov This indicates that the pathway provides a distinct selective advantage, allowing these organisms to thrive by exploiting a niche unavailable to other microbes. tandfonline.comfrontiersin.org The dynamic nature of this adaptation is highlighted by the coordinated expression of the tfd genes, which are specifically activated in response to the presence of 2,4-D. ucdavis.edu This regulated expression ensures that the cell only produces the necessary enzymes when the substrate is available, optimizing energy and resource allocation.

Strategies for Bioremediation of Chlorinated Aromatic Pollutants via this compound Pathways

The natural ability of microorganisms to degrade chlorinated aromatic compounds via the this compound pathway forms the basis for powerful bioremediation strategies. mdpi.comnih.gov These strategies aim to accelerate the natural attenuation of pollutants by manipulating environmental conditions or introducing specialized microorganisms. researchgate.net

Two primary strategies are:

Biostimulation : This involves modifying the environment to stimulate the activity of indigenous microorganisms that already possess the necessary degradative pathways. researchgate.net Adjustments can include adding nutrients, controlling pH, and ensuring adequate moisture and oxygen levels. researchgate.netscielo.br For example, in soils contaminated with 2,4-D, the degradation rate can be significantly enhanced by creating optimal conditions for the native microbial populations that harbor tfd genes. asm.org

Bioaugmentation : This strategy involves introducing specific, highly efficient pollutant-degrading microorganisms into a contaminated site. scielo.brasm.org This is particularly useful in environments where the indigenous microbial community lacks the required catabolic capabilities or where the pollutant concentration is too high. researchgate.netasm.org Strains like Cupriavidus necator JMP134, with its well-characterized pJP4 plasmid, have been extensively studied for this purpose. asm.orggoogle.com Inoculating contaminated soil with such strains can dramatically increase the rate of pollutant removal. scielo.brasm.orgasm.org

Research has demonstrated the success of these approaches. Inoculating 2,4-D-contaminated soil with donor strains carrying plasmids like pJP4 not only introduced the degradation capability but also facilitated the transfer of these genes to the indigenous bacterial community, creating a more robust and self-sustaining degrading population. asm.orgasm.org Furthermore, genetic engineering offers the potential to create "designer" bacteria with enhanced degradation capabilities. frontiersin.orgnih.govicm.edu.pl By combining genes from different pathways, it is possible to construct microorganisms capable of degrading complex mixtures of pollutants or recalcitrant compounds that are not readily broken down by single, naturally occurring strains. nih.govmdpi.com

| Strategy | Description | Example Microorganism(s) | Target Pollutant(s) | Key Genetic Element | Reference(s) |

|---|---|---|---|---|---|

| Bioaugmentation | Introduction of specialized microbes to a contaminated site. | Cupriavidus necator JMP134, Pseudomonas putida | 2,4-D, 3-Chlorobenzoate | pJP4 plasmid (tfd genes) | asm.orgasm.orggoogle.com |

| Biostimulation | Modification of the environment (e.g., nutrient addition, aeration) to enhance native microbial activity. | Indigenous soil microbiota | Dichloroanilines, Chloronitrobenzenes | Naturally present catabolic genes | researchgate.net |

| Plasmid-Assisted Bioremediation | Using donor strains to transfer degradative plasmids to indigenous bacteria. | Pseudomonas putida UWC3 (donor), Indigenous Burkholderia and Ralstonia (recipients) | 2,4-D | pEMT1, pJP4 plasmids | asm.orgasm.org |

| Metabolic Engineering | Construction of recombinant bacteria with novel or enhanced degradative pathways. | Recombinant Pseudomonas aeruginosa, Cupriavidus necator JMS34 | 2-Chlorotoluene, Polychlorinated biphenyls (PCBs) | Assembled tod and TOL genes, bph locus | google.comnih.gov |

Evolution of Novel Catabolic Pathways Involving this compound Intermediates

The existence of pathways for degrading modern, synthetic pollutants like 2,4-D is a testament to the remarkable evolutionary adaptability of microorganisms. nih.govscispace.com These "novel" pathways are not created from scratch but are assembled in a mosaic-like fashion by recruiting and combining genetic material from different pre-existing pathways. nih.govucdavis.edunih.gov

Key evolutionary mechanisms include:

Horizontal Gene Transfer (HGT) : This is a primary driver for the evolution of new metabolic capabilities. nih.govnih.gov Degradative genes, often located on mobile genetic elements like conjugative plasmids and transposons, can be transferred between different species and genera. nih.govfrontiersin.orgasm.org For example, the tfd gene clusters for 2,4-D degradation show a mosaic structure and have been found in diverse bacteria, suggesting a history of gene exchange. ucdavis.edunih.govnih.gov Phylogenetic studies comparing the evolutionary history of the tfdA gene with the host bacteria's ribosomal DNA show incongruent phylogenies, providing strong evidence for HGT. nih.gov

Gene Duplication and Recruitment : Bacteria can duplicate existing genes, and the copies are then free to mutate and evolve new functions. oup.com A common theory is that pathways for chlorinated aromatics evolved from pathways that originally degraded natural aromatic compounds. scispace.comnih.gov For instance, the enzymes in the this compound pathway, such as chlorocatechol 1,2-dioxygenase, share homology with dioxygenases that act on non-chlorinated catechols. wur.nl The pathway for chlorobenzene (B131634) degradation in Ralstonia sp. strain JS705 is thought to have arisen from a recombination of genes for chlorocatechol degradation and genes for a benzene-toluene dioxygenase. nih.gov

Mutation : Small changes, like single base-pair mutations, can alter the substrate specificity of an enzyme or a regulatory protein, allowing it to act on a new chemical. scispace.comnih.gov This fine-tuning allows microbes to adapt their existing enzymatic machinery to metabolize novel synthetic compounds.

Future Research Directions and Challenges

Elucidation of Undiscovered Enzymes and Pathways Affecting 2,4-Dichloromuconate

The established degradation pathway for 2,4-dichlorophenoxyacetic acid (2,4-D) involves the conversion of this compound to 2-chloromaleylacetate (B1243639) through the action of enzymes such as chloromuconate cycloisomerase (TfdD) and chlorodienelactone hydrolase (TfdE). researchgate.netnih.gov However, the regulation of these enzymatic steps is complex and not fully understood. Research indicates that the transcriptional regulation of the tfd genes, which encode these enzymes, involves multiple regulatory proteins from different families, suggesting a more intricate control system than previously thought. researchgate.net

Future research must focus on identifying novel enzymes and regulatory proteins that influence the fate of this compound. It is known that in some bacteria, such as Cupriavidus necator JMP134, there are two isofunctional gene clusters (tfd-I and tfd-II) responsible for chlorocatechol degradation, which produce this compound. researchgate.netnih.gov The differential expression and specific roles of these clusters under various environmental conditions remain an area for deeper investigation. researchgate.netnih.gov The discovery of new enzymes could lead to the identification of alternative or modified degradation pathways that may be more efficient or robust. A key challenge will be to characterize the function and regulation of these putative new components and understand how they integrate into the known metabolic network.

Table 1: Key Enzymes in the Established this compound Degradation Pathway

| Enzyme Name | Gene | Function | Citation |

| Chlorocatechol 1,2-dioxygenase | tfdC | Catalyzes the ortho-cleavage of dichlorocatechol to form 2,4-dichloro-cis,cis-muconate. | researchgate.netnih.gov |

| Chloromuconate cycloisomerase | tfdD | Converts 2,4-dichloro-cis,cis-muconate to 2-chlorodienelactone. | researchgate.netnih.gov |

| Chlorodienelactone hydrolase | tfdE | Transforms 2-chlorodienelactone to 2-chloromaleylacetate. | researchgate.netnih.gov |

| Maleylacetate (B1240894) reductase | tfdF | Converts 2-chloromaleylacetate to 3-oxoadipate, which enters the TCA cycle. | researchgate.netnih.gov |

| Transcriptional Regulator | tfdR | A LysR-type regulator involved in activating the expression of tfd gene clusters. researchgate.net | researchgate.net |

Advanced Genetic Engineering for Optimized this compound Turnover

Genetic engineering offers powerful tools to enhance the microbial degradation of pollutants by modifying organisms to improve the efficiency of specific metabolic pathways. wikipedia.org For this compound, optimizing its turnover is critical, as the accumulation of intermediates like chlorocatechols can be toxic to the degrading microorganisms. nih.govnih.gov Advanced genetic engineering strategies can be employed to increase the expression and efficiency of the enzymes responsible for its conversion, namely TfdD, TfdE, and TfdF.

Future research should explore several genetic engineering avenues. This includes the use of stronger promoters to drive higher expression of the tfd genes, the modification of enzymes to enhance their catalytic activity or stability, and the assembly of novel gene cassettes for expression in different microbial hosts that may be more resilient in contaminated environments. pressbooks.pub Genome editing techniques like CRISPR can be utilized to precisely modify endogenous genes or insert new pathways. wikipedia.org Furthermore, creating a balance between the upstream (chlorocatechol-producing) and downstream (this compound-consuming) parts of the pathway is essential for efficient flux and to avoid toxicity. nih.gov A significant challenge is ensuring the stability and functionality of these genetically modified organisms in complex, real-world environmental settings.

Table 2: Potential Genetic Engineering Strategies for Enhanced this compound Turnover

| Strategy | Objective | Potential Tools | Citation |

| Overexpression of tfd genes | Increase the concentration of key degradation enzymes (TfdD, TfdE, TfdF). | High-copy number plasmids, strong constitutive or inducible promoters. | pressbooks.pub |

| Enzyme Engineering | Improve catalytic efficiency, substrate specificity, or stability of Tfd enzymes. | Site-directed mutagenesis, directed evolution. | researchgate.net |

| Pathway Balancing | Prevent the accumulation of toxic intermediates by modulating enzyme expression levels. | CRISPR-based gene regulation, synthetic promoters of varying strengths. | nih.gov |

| Host Engineering | Introduce the degradation pathway into robust environmental microorganisms. | Broad-host-range vectors, genome integration systems. | wikipedia.org |

| Phytoremediation | Transfer bacterial degradation genes into plants for in situ remediation. | Agrobacterium-mediated transformation. | nih.gov |

Application of Multi-Omics Approaches (e.g., Metagenomics, Proteomics) to this compound Research

Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, provide a holistic view of biological systems. jmb.or.krthermofisher.com Applying these technologies to the study of this compound can revolutionize our understanding of its metabolism and ecological role. Metagenomics can be used to mine diverse environments for novel tfd-like genes and discover uncultured microorganisms capable of degrading chlorinated compounds. researchgate.net Proteomics can quantify the expression levels of Tfd enzymes under different induction conditions or in response to environmental stressors, revealing key regulatory dynamics. thermofisher.com Metabolomics can identify and quantify intermediates and byproducts of the degradation pathway, providing direct insight into metabolic flux and potential bottlenecks. nih.gov

The integration of these multi-omics datasets is a primary future direction. nih.gov This systems-level perspective can help construct comprehensive models of the degradation pathway and its regulation. jmb.or.kr Challenges include the complexity of data analysis and the need for sophisticated bioinformatics tools to interpret the vast amounts of data generated. researchgate.net Translating these complex datasets into actionable insights for bioremediation strategies will be a key hurdle. jmb.or.kr

Table 3: Applications of Multi-Omics in this compound Research

| Omics Field | Application | Expected Outcome | Citation |

| Metagenomics | Screening of soil and water samples from contaminated sites. | Discovery of novel genes and microbial consortia for bioremediation. | researchgate.net |

| Transcriptomics | Analyzing gene expression profiles of degrading bacteria in response to pollutants. | Understanding the transcriptional regulation of tfd genes. | thermofisher.com |

| Proteomics | Quantifying protein abundance during the degradation process. | Identifying rate-limiting enzymes and post-translational modifications. | thermofisher.comnih.gov |

| Metabolomics | Tracking the concentration of this compound and other pathway intermediates. | Elucidating metabolic flux, identifying bottlenecks, and discovering novel byproducts. | nih.gov |

Development of Novel Analytical Techniques for In Situ Monitoring of this compound

Effective bioremediation requires real-time monitoring of pollutant and intermediate concentrations directly in the environment (in situ). Current analytical methods often rely on collecting samples for laboratory analysis, which is time-consuming and does not provide dynamic data. The development of novel analytical techniques for the continuous in situ monitoring of this compound is a critical research frontier.

Future advancements could come from the adaptation of various sensor technologies. This includes the development of electrochemical biosensors using immobilized enzymes or whole cells that can specifically detect this compound. Spectroscopic methods, such as Raman spectroscopy, could potentially be adapted for real-time, non-invasive monitoring. mdpi.com Another promising avenue is the use of passive sampling techniques, like diffusive gradients in thin films (DGT), which can be deployed in water or soil to accumulate target analytes over time, providing an integrated measure of their concentration. rsc.org The main challenges are achieving the required sensitivity and selectivity for this compound in complex environmental matrices and developing robust, low-cost sensors suitable for long-term field deployment. fortunejournals.comcopernicus.org

Understanding Environmental Factors Influencing this compound Dynamics

The efficiency of microbial degradation of pollutants is heavily influenced by a range of environmental factors. The dynamics of this compound in soil and water are governed by the interplay of physical, chemical, and biological variables. Factors such as pH, temperature, oxygen availability, soil organic matter content, and the presence of other pollutants can significantly impact the growth and metabolic activity of degrading microorganisms. mdpi.comchula.ac.th For instance, suboptimal pH or temperature can reduce enzymatic efficiency, while the presence of heavy metals could inhibit microbial populations. maxapress.com

A key area for future research is to systematically investigate how these environmental variables, both individually and in combination, affect the rate of this compound turnover. mdpi.com Understanding these relationships is essential for predicting the fate of chlorinated pollutants in different environments and for designing effective bioremediation strategies. mdpi.com The complexity of natural ecosystems, with their fluctuating conditions and diverse microbial communities, presents a significant challenge to isolating the effects of individual factors. nih.gov

Table 4: Environmental Factors Affecting this compound Dynamics

| Factor | Potential Influence | Citation |

| pH | Affects enzyme activity and stability, and microbial growth. | maxapress.com |

| Temperature | Influences microbial metabolic rates and enzyme kinetics. | maxapress.comnih.gov |

| Oxygen | Determines whether aerobic or anaerobic degradation pathways are active. | mdpi.com |

| Nutrient Availability | Availability of nitrogen, phosphorus, and other nutrients can limit microbial growth. | mdpi.com |

| Co-contaminants | Presence of other pollutants (e.g., heavy metals) can be toxic to degrading microbes. | maxapress.commdpi.com |

| Soil Composition | Clay and organic matter content can affect bioavailability through adsorption. | mdpi.com |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.